N-(4-methoxyphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-15-14-17(2)13(19)11(21-14)8-12(18)16-9-4-6-10(20-3)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRSXOWECODOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea to produce the thiazolidinone ring. The final step involves the acylation of the thiazolidinone intermediate with acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to N-(4-methoxyphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide have shown promising results against various cancer cell lines. In vitro assays demonstrated that modifications in the thiazolidine structure can lead to increased cytotoxicity against human cancer cells, with some analogues exhibiting IC50 values in the low micromolar range .
-
Antimicrobial Properties :
- Thiazolidine derivatives have been tested for their antimicrobial efficacy. Studies indicate that certain modifications can enhance their activity against bacteria and fungi. For example, compounds with a similar backbone have shown effectiveness against resistant strains of bacteria, making them candidates for further development as antimicrobial agents .
-
Neuroprotective Effects :
- Research has indicated that thiazolidine derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. These compounds have been shown to interact with various molecular targets involved in neuroinflammation and oxidative stress, suggesting a role in ameliorating disease pathology .
Case Study 1: Anticancer Activity
A study published in 2020 synthesized several thiazolidine derivatives and evaluated their anticancer properties against A549 lung adenocarcinoma cells. The results showed that compounds with the methoxy substitution exhibited enhanced apoptosis rates compared to controls, indicating a structure-activity relationship where the methoxy group plays a crucial role in efficacy .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, a series of thiazolidine-based compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated significant inhibition zones, suggesting their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide: Unique due to its specific structure and combination of functional groups.
N-(4-methoxyphenyl)acetamide: Lacks the thiazolidinone ring, resulting in different biological activities.
2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidine: Similar structure but lacks the acetamide group.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazolidinone ring, methoxyphenyl group, and acetamide moiety, which confer specific chemical and biological properties that are not present in similar compounds .
Biological Activity
N-(4-methoxyphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its diverse biological activities. The presence of a methoxy group on the phenyl ring and a methylimino substituent contributes to its unique properties.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazolidine derivatives, including the compound . Research indicates that thiazolidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (lung adenocarcinoma) | 1.98 ± 1.22 | |
| Thiazolidin derivative | NIH/3T3 (mouse embryoblast) | 1.61 ± 1.92 |
These results suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells.
The mechanism by which thiazolidine derivatives exert their anticancer effects often involves the inhibition of key cellular pathways. For example, compounds with similar structures have been shown to inhibit:
- AChE (Acetylcholinesterase) : This enzyme's inhibition can lead to increased levels of acetylcholine, potentially affecting tumor growth dynamics.
- β-secretase : Inhibition of this enzyme has implications for Alzheimer's disease but also suggests potential pathways for cancer therapy through modulation of amyloid-beta levels .
Antimicrobial Activity
In addition to anticancer properties, thiazolidine derivatives have been evaluated for antimicrobial activity. A study highlighted that certain thiazolidine-based compounds exhibited promising antibacterial and antifungal activities against various pathogens:
| Compound | Activity | Reference |
|---|---|---|
| Thiazolidine derivative | Antibacterial (e.g., Staphylococcus aureus) | |
| Thiazolidine derivative | Antifungal (e.g., Candida albicans) |
The mechanisms underlying these activities often involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Neuroprotective Effects
Research has also pointed to the neuroprotective potential of thiazolidine derivatives. The ability to modulate cholinergic activity suggests that these compounds could be beneficial in neurodegenerative conditions such as Alzheimer's disease. For instance:
- Inhibition of AChE : Compounds that inhibit AChE can enhance cholinergic transmission, which is often impaired in neurodegenerative diseases .
Case Studies
Case Study 1: A recent investigation into the effects of this compound on A549 cells demonstrated significant apoptosis induction through caspase activation pathways.
Case Study 2: Another study focused on its antimicrobial properties revealed that this compound could effectively inhibit biofilm formation in Staphylococcus aureus, indicating potential therapeutic applications in treating resistant infections.
Q & A
Basic Questions
Q. What are the key synthetic steps for N-(4-methoxyphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide?
- Methodology :
Chloroacetylation : React aromatic amines (e.g., 4-methoxyaniline) with chloroacetyl chloride in chloroform under cold conditions (0–5°C) to form intermediates. Monitor completion via TLC .
Thiazolidinone Formation : Condense intermediates (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione) with potassium carbonate in DMF. Stir at room temperature, then precipitate with water .
Purification : Recrystallize using ethanol or methanol to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- Essential Methods :
- IR Spectroscopy : Confirm carbonyl (C=O, ~1667 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups .
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), acetamide (δ ~2.1 ppm), and thiazolidinone protons (δ ~7.5–8.1 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., m/z 430.2 [M+1]) and fragmentation patterns .
Q. What in vitro assays evaluate biological activity?
- Common Assays :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Antimicrobial : Disk diffusion against E. coli or S. aureus with zone-of-inhibition measurements .
- Enzyme Inhibition : Measure IC₅₀ against targets like α-glucosidase for hypoglycemic activity .
Advanced Research Questions
Q. How can synthetic yield be optimized while maintaining purity?
- Strategies :
- Solvent Optimization : Use DMF for improved solubility of intermediates .
- Stoichiometry : Adjust molar ratios (e.g., 1:1.5 amine:chloroacetyl chloride) to reduce side products .
- Temperature Control : Maintain 0–5°C during exothermic steps to prevent decomposition .
- Scalability : Use gradual reagent addition and mechanical stirring for batch sizes >10 g .
Q. How to resolve contradictions in NMR data during characterization?
- Approaches :
- Solvent Effects : Compare CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding shifts .
- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and cross-validate experimental data .
- Purity Checks : Perform HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .
Q. Designing SAR studies: Which structural modifications enhance biological efficacy?
- SAR Framework :
Q. How to address discrepancies in biological activity across studies?
- Troubleshooting :
- Cell Line Variability : Use ATCC-validated lines and standardized culture conditions .
- Assay Replicates : Perform triplicate runs with positive controls (e.g., doxorubicin for cytotoxicity) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls to reduce inter-lab variability .
Q. What methodologies elucidate the compound’s mechanism of action?
- Advanced Techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
